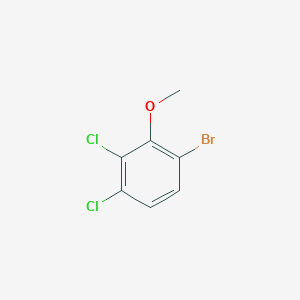

6-Bromo-2,3-dichloroanisole

Description

Contextualization within Organohalogen Chemistry and Aromatic Ethers

Organohalogen compounds, which contain at least one carbon-halogen bond, are pervasive in both natural and anthropogenic systems. nist.gov Their applications are extensive, ranging from pharmaceuticals and agrochemicals to flame retardants and polymers. nist.govbldpharm.com Aromatic ethers, on the other hand, are a class of organic compounds featuring an aromatic ring connected to an oxygen atom, which is further bonded to an alkyl or aryl group. Anisole (B1667542), the simplest aromatic ether with a methoxy (B1213986) group (–OCH3) on a benzene (B151609) ring, serves as the parent structure for the compounds discussed herein.

6-Bromo-2,3-dichloroanisole is a polyhalogenated aromatic ether. Its structure combines the foundational anisole framework with three halogen substituents: one bromine and two chlorine atoms. This specific substitution pattern gives rise to its formal IUPAC name, 1-bromo-3,4-dichloro-2-methoxybenzene. nih.govachemblock.com The presence and positioning of these different halogens on the aromatic ring are expected to significantly influence its chemical reactivity, physical properties, and environmental behavior, distinguishing it from its mono-halogenated or differently substituted counterparts.

The synthesis of such polyhalogenated aromatic compounds can be achieved through various methods in organic chemistry. vliz.be Halogenation of an aromatic ring is a common strategy, often involving electrophilic aromatic substitution where a hydrogen atom on the ring is replaced by a halogen. vliz.be For instance, the synthesis of a related compound, 2,3-dichloro-4-(6-bromohexanoyl)anisole, is achieved through the Friedel-Crafts acylation of 2,3-dichloroanisole (B143163). prepchem.com Another general approach for synthesizing methoxyarenes involves the reaction of fluoroarenes with sodium methoxide. nih.gov While specific synthesis routes for this compound are not extensively documented in dedicated research literature, these general principles of organohalogen chemistry provide a foundational understanding of its potential formation pathways.

Significance and Research Rationale for Polyhalogenated Anisoles

The scientific interest in polyhalogenated anisoles stems primarily from their environmental prevalence and persistence. nih.govdss.go.th These compounds are considered ubiquitous environmental contaminants and have been detected in various matrices, including air, water, soil, and biological tissues. vliz.bedss.go.th Their sources can be both natural and man-made. dss.go.th

Many chloroanisoles found in the environment are believed to have anthropogenic origins, often arising from the microbial O-methylation of chlorophenols, which are widely used as pesticides and wood preservatives. dss.go.th In contrast, bromoanisoles are frequently of biogenic origin, produced by marine organisms such as algae and sponges. vliz.bedss.go.th The mixed halogen substitution in this compound suggests that its origins could be complex, potentially arising from either pathway or from the transformation of other halogenated precursors.

The study of polyhalogenated anisoles is significant for several reasons:

Environmental Fate and Transport: Understanding the physicochemical properties of these compounds, such as vapor pressure and water solubility, is crucial for modeling their distribution and persistence in the environment. nih.gov Research has shown that the environmental fate of halogenated anisoles is similar to that of chlorobenzenes. nih.gov

Bioaccumulation: Due to their lipophilic nature, many polyhalogenated compounds can accumulate in the fatty tissues of organisms, leading to biomagnification through the food chain. bldpharm.com

Potential for Long-Range Transport: Some halogenated anisoles have been detected in remote locations, indicating their potential for long-range atmospheric transport, similar to other persistent organic pollutants (POPs). vliz.be

While there is a body of research on polyhalogenated anisoles as a class, the specific compound this compound remains largely uncharacterized in scientific literature, highlighting a need for further investigation.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

A review of the current scientific literature reveals that dedicated research on this compound is sparse. The majority of available information comes from chemical databases and supplier catalogs, which provide basic identification and physicochemical data.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅BrCl₂O | nist.govachemblock.com |

| Molecular Weight | 255.924 g/mol | nist.gov |

| IUPAC Name | 1-bromo-3,4-dichloro-2-methoxybenzene | nih.govachemblock.com |

| CAS Number | 174913-23-6 | achemblock.com |

| Purity (Typical) | 95% | achemblock.com |

While this information is valuable for identification, there is a clear lack of in-depth experimental data and research studies focused on this specific compound.

The primary knowledge gaps concerning this compound include:

Synthesis and Characterization: There are no detailed, peer-reviewed publications describing the specific synthesis and full spectroscopic characterization (e.g., NMR, IR, Mass Spectrometry) of this compound. While general synthetic methods for related compounds exist, optimized protocols for this specific isomer are not available. prepchem.comnih.gov

Physicochemical Properties: Comprehensive experimental data on properties such as melting point, boiling point, vapor pressure, water solubility, and partition coefficients are not readily available in the scientific literature. This information is essential for predicting its environmental behavior.

Applications and Biological Activity: There is no information regarding any potential applications or biological activities of this compound. Its structural similarity to other environmentally significant halogenated compounds suggests a potential for biological effects, but this has not been investigated.

Environmental Occurrence and Fate: While halogenated anisoles, in general, are known environmental contaminants, there are no specific reports on the detection, concentration, or environmental fate of this compound in any environmental compartment.

Properties

IUPAC Name |

1-bromo-3,4-dichloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLDDSLZYVNPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10778223 | |

| Record name | 1-Bromo-3,4-dichloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10778223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-23-6 | |

| Record name | 1-Bromo-3,4-dichloro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10778223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 6 Bromo 2,3 Dichloroanisole

Strategic Precursor Selection and Chemical Transformations

The construction of 6-Bromo-2,3-dichloroanisole can be approached from several synthetic routes, primarily involving the sequential halogenation and methoxylation of a suitable aromatic precursor. The selection of the starting material is critical for achieving the desired substitution pattern. A logical precursor for this synthesis is 2,3-dichloroanisole (B143163), which already contains the required dichloromethoxybenzene core structure. prepchem.com An alternative pathway could begin with 2,3-dichlorophenol, which would then require a subsequent methoxylation step.

The introduction of a bromine atom onto the 2,3-dichloroanisole ring is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the substituents already present: the methoxy (B1213986) group (-OCH₃) and the two chlorine atoms (-Cl).

Directing Effects: The methoxy group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org The chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors. libretexts.org In 2,3-dichloroanisole, the C1-methoxy group directs incoming electrophiles to the C4 (para) and C6 (ortho) positions. The C2-chloro group directs to C4 and C6, while the C3-chloro group directs to C5. The combined influence of these groups, particularly the powerful activating effect of the methoxy group, strongly favors substitution at the C4 and C6 positions. To synthesize the 6-bromo isomer, conditions must favor substitution at the sterically more hindered ortho position over the para position.

Bromination Agents and Catalysts: The bromination can be accomplished using various reagents. A common method involves N-Bromosuccinimide (NBS) in the presence of an acid catalyst. nih.govuky.edu For instance, the bromination of 3,5-dichloroanisole (B44140) has been successfully achieved using NBS and HCl in acetone. nih.govuky.edu Alternatively, elemental bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be used to generate a more potent electrophile. wikipedia.org The choice of catalyst and solvent can influence the regioselectivity of the reaction. For example, some catalytic systems using tertiary amine salts have shown high selectivity for para-bromination of substituted phenols by utilizing hydrogen bonding to direct the electrophile.

A plausible synthetic scheme starting from 3,5-dichloroanisole involves bromination followed by chlorination to yield a related compound, 4-bromo-2,3,5-trichloroanisole. nih.govresearchgate.net This highlights the feasibility of sequential halogenation to build complex substitution patterns.

If the synthesis begins with a phenolic precursor, such as 6-Bromo-2,3-dichlorophenol, the hydroxyl group must be converted to a methoxy group to form the target anisole (B1667542).

Chemical Methylation: A standard laboratory method for this transformation is Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., sodium hydroxide) to form a phenoxide, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. asm.org Another approach is methoxydenitration, where a nitro group is displaced by a methoxide, a reaction that can be facilitated by a phase-transfer catalyst. acs.org It has also been shown that 2,3-dichloroanisole can be prepared from 2,3-dichlorofluorobenzene (B1294889) by reaction with a methanol (B129727) solution of sodium methylate. google.com

Biocatalytic Methylation: An alternative, environmentally benign approach is enzymatic O-methylation. Studies have shown that various bacteria, including strains of Rhodococcus and Acinetobacter, can methylate a wide range of halogenated phenols to their corresponding anisoles. nih.govnih.govosti.gov These reactions are catalyzed by O-methyltransferases and use S-adenosyl-L-methionine as the methyl group donor. nih.gov This method can offer high specificity and avoids the use of harsh chemical reagents. osti.gov

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms of the key synthetic steps is essential for controlling the reaction and optimizing the outcome.

Electrophilic aromatic halogenation proceeds via a multi-step mechanism. masterorganicchemistry.com

Generation of the Electrophile: For less reactive substrates, a Lewis acid catalyst is typically required to polarize the halogen-halogen bond (e.g., Br-Br), creating a more potent electrophile (a "Br⁺" equivalent). wikipedia.org

Formation of the Arenium Ion: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring and is generally the rate-determining step of the reaction. acs.orgacs.org

Deprotonation: A weak base removes a proton from the carbon atom bearing the new substituent, restoring the aromatic system. masterorganicchemistry.com

The kinetics of the reaction are heavily influenced by the substituents on the aromatic ring. Activating groups, like the methoxy group, increase the rate of reaction by stabilizing the positive charge of the arenium ion intermediate. libretexts.org Conversely, deactivating groups like chlorine decrease the reaction rate. libretexts.org Kinetic studies on the halogenation of various aromatic compounds have confirmed that for chlorination and bromination, the initial attack by the electrophile is typically the rate-controlling step. acs.orgacs.org

The choice of solvent and catalyst plays a pivotal role in both the halogenation and methoxylation steps.

Catalysis in Halogenation: Lewis acids such as AlCl₃, FeCl₃, and FeBr₃ are common catalysts that enhance the electrophilicity of the halogenating agent. wikipedia.org More recently, iron(III) triflimide has been developed as a powerful Lewis acid catalyst for the chlorination of activated arenes like anisole derivatives using N-chlorosuccinimide (NCS). core.ac.uk The catalytic system can significantly impact regioselectivity and reaction efficiency.

Solvent Effects: Solvent polarity can influence reaction rates and product distribution. For example, the hydrodeoxygenation of anisole, a related reaction, shows different product selectivity in aromatic versus aliphatic solvents. acs.org In the halogenation of phenols, polar solvents can increase the reaction rate by stabilizing charged intermediates. wikipedia.org In anisole synthesis via the methylation of phenols, the use of aprotic solvents in conjunction with a phase-transfer catalyst can be highly effective. acs.org The selection of a solvent like anisole itself, which is considered a green solvent, is also a modern approach to improving the environmental profile of a synthesis. mdpi.com

| Substrate | Halogenating Agent | Catalyst/Conditions | Solvent | Major Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Anisole | NCS | FeCl₃ (5 mol%) | [BMIM]NTf₂ | 4-Chloroanisole | 96% | core.ac.uk |

| 3,5-Dichlorophenol | Br₂ | Triethylamine hydrochloride | Chlorobenzene | 4-Bromo-3,5-dichlorophenol | Near-quantitative | |

| Anisole | NBS | HBF₄·Et₂O | CH₃CN | 4-Bromoanisole | 99% | acs.org |

| 2-Chlorophenol | NBS | MCM-41-SO₃H (Ball-milling) | Solvent-free | 4-Bromo-2-chlorophenol | 96% | thieme-connect.com |

Optimization of Synthetic Yields and Purity Profiles

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters and purification methods.

Reaction Conditions: Key parameters to optimize include temperature, reaction time, and the stoichiometry of reagents. For instance, in the synthesis of 4-bromo-2,3,5-trichloroanisole, the chlorination step was performed over 16 hours, indicating that reaction time is a critical variable. nih.gov Parametric studies on similar reactions have shown that molar ratios of reactants and catalyst loading can be fine-tuned to achieve the best yield. researchgate.net

Control of Regioisomers: A significant challenge in this synthesis is the potential formation of the isomeric 4-Bromo-2,3-dichloroanisole. The optimization process must focus on finding conditions that maximize the formation of the desired 6-bromo product. This might involve exploring a range of catalysts, solvents, and temperatures to exploit the subtle differences in activation energy for substitution at the ortho versus the para position. One-pot, tandem halogenation processes, where the order of halogen addition is controlled, have been used to generate specific dihalogenated anisoles with high regioselectivity. core.ac.uk

Purification: After the reaction is complete, the crude product will likely be a mixture of the desired product, unreacted starting materials, and isomeric byproducts. Achieving high purity necessitates effective purification techniques. Common methods include:

Recrystallization: This is a powerful technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the desired compound crystallizes out, leaving impurities in the solution. This method was successfully used to purify 4-bromo-2,3,5-trichloroanisole from methanol and 4-bromo-3,5-dichloroanisole from hexane (B92381). nih.govuky.edu

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel). It is highly effective for separating isomers and purifying products from complex reaction mixtures. core.ac.uk

Distillation: If the product is a liquid, fractional distillation under vacuum can be used to separate components with different boiling points. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing process efficiency. While specific green chemistry studies for the final bromination step to produce this compound are not extensively documented in publicly available literature, the synthesis of its key precursor, 2,3-dichloroanisole, has been approached with green chemistry considerations.

A patented method for preparing 2,3-dichloroanisole from 2,3-dichlorofluorobenzene and a methanol solution of sodium methylate is described as being in line with the concept of green chemistry and is characterized by a high yield of up to 98% under optimized conditions. google.com This process is noted for its simple production technique and the use of conventional raw materials. google.com The reaction is carried out at temperatures ranging from 20-80 °C, and the methanol can be recovered via decompression distillation, which aligns with the green chemistry principle of waste prevention. google.com

For the subsequent bromination of 2,3-dichloroanisole to yield this compound, several green chemistry strategies could theoretically be applied, drawing from general advancements in aromatic halogenation. These include:

Use of Greener Solvents: Replacing traditional hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as ionic liquids or supercritical fluids could significantly reduce the environmental footprint of the synthesis.

Catalytic Bromination: Employing catalytic systems instead of stoichiometric brominating agents can improve atom economy and reduce waste. For instance, the use of catalysts can enable the use of milder brominating agents and improve the regioselectivity of the reaction, minimizing the formation of unwanted isomers.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures would reduce energy consumption.

Detailed Research Findings

Research into the synthesis of related polyhalogenated anisoles provides a foundation for a proposed synthetic pathway to this compound. The synthesis logically proceeds in two main stages: the formation of the 2,3-dichloroanisole precursor, followed by its regioselective bromination.

A high-yield synthesis of 2,3-dichloroanisole has been reported, starting from 2,3-dichlorofluorobenzene. google.com The reaction involves a nucleophilic aromatic substitution where the fluorine atom is displaced by a methoxy group from sodium methylate. google.com

The subsequent and final step is the electrophilic bromination of 2,3-dichloroanisole. The directing effects of the substituents on the aromatic ring—an activating, ortho-, para-directing methoxy group and two deactivating, ortho-, para-directing chloro groups—are critical in determining the position of the incoming bromine atom. The methoxy group at position 1 directs electrophiles to positions 2, 4, and 6. With position 2 already occupied by a chloro group, the likely positions for bromination are 4 and 6. The formation of this compound indicates that bromination occurs at the position para to the strongly activating methoxy group.

While a specific protocol for the bromination of 2,3-dichloroanisole to yield the 6-bromo isomer is not detailed in the surveyed literature, analogous reactions on similar substrates are well-documented. For example, the bromination of 3,5-dichloroanisole has been successfully carried out using N-Bromosuccinimide (NBS) in the presence of an acid. researchgate.net This suggests that a similar approach could be effective for the synthesis of this compound.

The proposed reaction pathway is summarized in the table below:

| Step | Reactant(s) | Reagent(s) | Product | Rationale/Reference |

| 1 | 2,3-Dichlorofluorobenzene | Sodium methylate in methanol | 2,3-Dichloroanisole | Nucleophilic aromatic substitution. High yield and green chemistry considerations. google.com |

| 2 | 2,3-Dichloroanisole | Brominating agent (e.g., NBS) | This compound | Electrophilic aromatic substitution. Regioselectivity is directed by the activating methoxy group to the para position. The use of NBS is a common method for such transformations. researchgate.net |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 174913-23-6 | achemblock.combldpharm.combldpharm.com |

| Molecular Formula | C₇H₅BrCl₂O | achemblock.com |

| Molecular Weight | 255.93 g/mol | achemblock.com |

| IUPAC Name | 1-bromo-3,4-dichloro-2-methoxybenzene | achemblock.com |

| Canonical SMILES | COC1=C(Cl)C(Cl)=CC=C1Br | achemblock.com |

| InChIKey | PNLDDSLZYVNPQW-UHFFFAOYSA-N | nist.gov |

Advanced Spectroscopic and Crystallographic Characterization of 6 Bromo 2,3 Dichloroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound. For 6-Bromo-2,3-dichloroanisole, with the IUPAC name 1-bromo-3,4-dichloro-2-methoxybenzene, various NMR experiments can be employed to unequivocally assign the proton and carbon signals.

The structure of this compound (C₇H₅BrCl₂O) features a substituted benzene (B151609) ring with two aromatic protons, a methoxy (B1213986) group, a bromine atom, and two chlorine atoms. The substitution pattern significantly influences the chemical shifts of the remaining aromatic protons and the carbon atoms. The electron-withdrawing nature of the halogen atoms (bromine and chlorine) is expected to deshield the nearby protons and carbons, causing them to resonate at higher chemical shift values (downfield).

Expected ¹H NMR Spectral Features:

In a standard ¹H NMR spectrum, one would anticipate signals for the two aromatic protons and the three protons of the methoxy group. The methoxy protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The two aromatic protons would likely appear as doublets due to coupling with each other. Their precise chemical shifts would be influenced by the combined electronic effects of the methoxy group and the three halogen substituents.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the methoxy group would resonate in the aliphatic region, typically around 55-65 ppm. The six aromatic carbons would appear in the range of 110-160 ppm. The carbons directly bonded to the electronegative oxygen and halogen atoms would be significantly deshielded and appear at the lower end of this range.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak between the two aromatic proton signals would be expected, confirming their spatial proximity and scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show a correlation between the methoxy protons and the methoxy carbon. Additionally, it would link each of the two aromatic protons to their directly attached carbon atoms, aiding in the assignment of the protonated aromatic carbons.

The following table illustrates the expected correlations for this compound in 2D NMR experiments.

| Proton (¹H) Signal | Expected COSY Correlations | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |

| Aromatic H-5 | Aromatic H-4 | C-5 | C-1, C-3, C-4, C-6 |

| Aromatic H-4 | Aromatic H-5 | C-4 | C-2, C-5, C-6 |

| Methoxy (-OCH₃) | None | C-methoxy | C-2 |

Solid-State NMR Characterization

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism (the existence of multiple crystalline forms), molecular packing, and intermolecular interactions in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. The chemical shifts observed in ssNMR can differ from those in solution due to packing effects and the absence of solvent interactions.

Mass Spectrometry (MS) for Molecular and Fragment Elucidation

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the molecular ion. For this compound (C₇H₅BrCl₂O), the presence of bromine and chlorine, both of which have multiple common isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl), results in a characteristic isotopic pattern for the molecular ion peak.

The expected isotopic distribution for the molecular ion [M]⁺ of C₇H₅BrCl₂O would show a cluster of peaks due to the different combinations of these isotopes. The relative abundances of these peaks can be calculated based on the natural abundances of the isotopes.

| Isotopic Composition | Calculated Exact Mass | Relative Abundance (%) |

| C₇H₅⁷⁹Br³⁵Cl₂O | 253.8877 | 100.0 |

| C₇H₅⁸¹Br³⁵Cl₂O | 255.8857 | 97.7 |

| C₇H₅⁷⁹Br³⁵Cl³⁷ClO | 255.8848 | 65.0 |

| C₇H₅⁸¹Br³⁵Cl³⁷ClO | 257.8827 | 63.5 |

| C₇H₅⁷⁹Br³⁷Cl₂O | 257.8818 | 10.6 |

| C₇H₅⁸¹Br³⁷Cl₂O | 259.8798 | 10.3 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable information about the molecule's structure.

For this compound, common fragmentation pathways would likely involve the loss of the methoxy group or its components, as well as the loss of halogen atoms.

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): [M - CH₃]⁺

Loss of formaldehyde (B43269) (CH₂O): [M - CH₂O]⁺

Loss of a chlorine radical (•Cl): [M - Cl]⁺

Loss of a bromine radical (•Br): [M - Br]⁺

Subsequent loss of carbon monoxide (CO) from fragment ions.

The following table outlines some of the potential fragment ions that could be observed in an MS/MS experiment.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment Ion |

| 254/256/258 | •CH₃ | 239/241/243 | [C₆H₂BrCl₂O]⁺ |

| 254/256/258 | CH₂O | 224/226/228 | [C₆H₃BrCl₂]⁺ |

| 254/256/258 | •Cl | 219/221 | [C₇H₅BrClO]⁺ |

| 254/256/258 | •Br | 175/177 | [C₇H₅Cl₂O]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups.

C-H stretching (aromatic): Typically observed around 3000-3100 cm⁻¹.

C-H stretching (aliphatic, -OCH₃): Expected in the range of 2850-2960 cm⁻¹.

C=C stretching (aromatic ring): Multiple bands in the 1450-1600 cm⁻¹ region.

C-O stretching (aryl ether): A strong band typically appears in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-Cl stretching: Generally found in the 600-800 cm⁻¹ range.

C-Br stretching: Typically observed in the 500-600 cm⁻¹ region.

Aromatic C-H out-of-plane bending: The pattern of these bands in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.

Symmetric vibrations of non-polar bonds often give rise to strong Raman signals. The aromatic ring breathing modes are typically strong in the Raman spectrum.

The C-Cl and C-Br stretching vibrations would also be observable in the Raman spectrum.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its structural confirmation.

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch (-OCH₃) | 2850-2960 | 2850-2960 |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 |

| Asymmetric C-O-C stretch | 1200-1275 | Weak |

| Symmetric C-O-C stretch | 1000-1075 | 1000-1075 |

| C-Cl stretch | 600-800 | 600-800 |

| C-Br stretch | 500-600 | 500-600 |

Characteristic Absorption and Scattering Bands

Theoretical calculations, specifically Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, have been utilized to predict the vibrational spectra (Infrared and Raman) of this compound. These calculations allow for the identification of characteristic absorption and scattering bands associated with specific molecular vibrations.

Predicted Infrared (IR) Absorption Bands:

The calculated IR spectrum of this compound is expected to exhibit several key absorption bands. The C-H stretching vibrations of the aromatic ring are predicted in the 3100-3000 cm⁻¹ region. The characteristic C-O-C stretching of the anisole (B1667542) group is anticipated to produce strong absorptions around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretching vibrations are predicted to fall in the 800-600 cm⁻¹ range, while the C-Br stretch is expected at a lower frequency, typically around 600-500 cm⁻¹. Aromatic C=C stretching vibrations are predicted to appear in the 1600-1450 cm⁻¹ region.

Predicted Raman Scattering Bands:

The theoretical Raman spectrum is also predicted using DFT calculations. Aromatic ring breathing modes are expected to be prominent in the Raman spectrum, appearing around 1000 cm⁻¹. The C-Cl and C-Br stretching vibrations are also anticipated to be Raman active, providing complementary information to the IR spectrum. Symmetric vibrations, in particular, are often more intense in Raman spectroscopy.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| Aromatic C-H Stretch | 3080 | Low |

| CH₃ Stretch (Anisole) | 2950 | Medium |

| Aromatic C=C Stretch | 1580 | High |

| Aromatic C=C Stretch | 1470 | Medium |

| C-O-C Asymmetric Stretch | 1255 | High |

| C-O-C Symmetric Stretch | 1045 | Medium |

| C-Cl Stretch | 750 | Medium |

| C-Cl Stretch | 680 | Medium |

| C-Br Stretch | 560 | High |

Vibrational Mode Assignments and Conformational Insights

The assignment of the predicted vibrational modes is achieved by visualizing the atomic displacements for each calculated frequency. This allows for a detailed understanding of the nature of the molecular vibrations.

Vibrational Mode Assignments:

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

2980-2850 cm⁻¹: Asymmetric and symmetric C-H stretching of the methoxy group.

1600-1450 cm⁻¹: Aromatic C=C stretching vibrations, indicative of the benzene ring.

1300-1200 cm⁻¹: Asymmetric C-O-C stretching of the ether linkage.

1100-1000 cm⁻¹: Symmetric C-O-C stretching.

800-600 cm⁻¹: C-Cl stretching vibrations. Due to the presence of two chlorine atoms, two distinct stretching modes are expected.

600-500 cm⁻¹: C-Br stretching vibration.

Conformational Insights:

The methoxy group in anisole derivatives can adopt different conformations relative to the aromatic ring. Computational analysis of the potential energy surface of this compound suggests that the most stable conformation is likely one where the methyl group is oriented away from the sterically hindering ortho-substituents (the bromine and chlorine atoms). Rotational barriers around the C(aryl)-O bond can be calculated to understand the flexibility of the molecule. The vibrational frequencies of certain modes, particularly those involving the methoxy group, are sensitive to this conformation.

X-ray Diffraction Crystallography for Solid-State Structure Determination

As no experimental crystal structure is publicly available, theoretical crystal structure prediction methods can be employed to gain insights into the solid-state packing of this compound. These methods use computational algorithms to generate and rank plausible crystal structures based on their calculated lattice energies.

Crystal Packing and Intermolecular Interactions

Based on the molecular structure, the crystal packing is likely to be influenced by a combination of van der Waals forces and weak halogen-halogen and halogen-hydrogen interactions. The presence of three halogen atoms (one bromine and two chlorine) suggests the possibility of halogen bonding (C-X···X or C-X···H interactions), which can play a significant role in directing the crystal packing arrangement. The aromatic rings are also expected to participate in π-π stacking interactions. Analysis of the predicted crystal structures would involve the examination of intermolecular contacts and the identification of significant packing motifs.

Absolute Configuration Determination (if applicable)

This compound is an achiral molecule, and therefore, the determination of absolute configuration is not applicable. The molecule possesses a plane of symmetry that bisects the aromatic ring and the methoxy group, rendering it achiral.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Time-dependent density functional theory (TD-DFT) calculations are a standard method for predicting the electronic absorption spectra of organic molecules. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the methoxy group (an auxochrome) and the halogen atoms will influence the energy of these transitions. The methoxy group is expected to cause a bathochromic (red) shift compared to unsubstituted benzene, while the halogens may have a more complex effect.

Predicted Electronic Transitions:

π → π Transitions:* These are expected to be the most intense absorptions and are likely to occur in the UV region, with predicted λmax values around 210 nm and 270 nm. These correspond to excitations from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs), which are primarily located on the aromatic ring.

Interactive Data Table: Predicted Electronic Transitions

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO-1 → LUMO | 275 | 0.08 |

| HOMO → LUMO | 215 | 0.45 |

Computational Chemistry and Theoretical Studies of 6 Bromo 2,3 Dichloroanisole

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of 6-Bromo-2,3-dichloroanisole at the atomic and subatomic levels. Methodologies such as Density Functional Theory (DFT) and Ab Initio methods are pivotal in elucidating the molecule's electronic structure and related properties. DFT, known for its balance of accuracy and computational efficiency, is particularly well-suited for studying molecules of this size. Ab Initio methods, while more computationally intensive, can provide benchmark-quality results. For a molecule like this compound, a common approach would involve using a hybrid DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to accurately model the electronic environment, especially around the heavy halogen atoms. researchgate.net

A detailed analysis of the electronic structure of this compound reveals how the interplay of the aromatic ring, the electron-donating methoxy (B1213986) group, and the electron-withdrawing halogen substituents dictates its chemical character. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO is expected to be localized primarily on the benzene (B151609) ring, with significant contributions from the oxygen atom of the methoxy group and the bromine atom, which has a higher energy p-orbital compared to chlorine. The LUMO, conversely, is anticipated to be an antibonding orbital (π*) distributed over the aromatic ring, with notable contributions from the carbon atoms bonded to the chlorine and bromine atoms. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more susceptible to electronic transitions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Primarily π-character on the aromatic ring with p-orbital contribution from oxygen and bromine. |

| LUMO | -1.23 | Primarily π*-character on the aromatic ring with contributions from halogen-bearing carbons. |

Note: The data in this table is hypothetical and serves as an illustrative example of what might be expected from DFT calculations.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is primarily defined by the orientation of the methoxy group relative to the plane of the benzene ring. Rotation around the C-O bond of the anisole (B1667542) moiety is the most significant conformational degree of freedom. A potential energy surface (PES) can be generated by systematically rotating this dihedral angle and calculating the energy at each step.

The most stable conformation is expected to be one where the methyl group of the methoxy moiety lies in the plane of the aromatic ring, minimizing steric hindrance with the adjacent chlorine atom. A second, less stable conformation might exist where the methyl group is rotated out of the plane. The energy barrier to rotation between these conformers can be calculated from the PES, providing insight into the molecule's flexibility at different temperatures.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Cl-C-O-CH3) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A | 0° | 0.00 | Most Stable |

| B | 90° | 2.50 | Transition State |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing this compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), their chemical shifts can be predicted relative to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted shifts would be influenced by the electronic environment of each nucleus, with the electronegative halogens and the oxygen atom causing characteristic downfield shifts for adjacent protons and carbons.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its infrared (IR) spectrum. These calculations can identify the characteristic vibrational modes, such as C-H stretching of the aromatic ring and the methyl group, C-O stretching of the anisole, and the C-Cl and C-Br stretching vibrations. These predicted frequencies can be compared with experimental IR data to confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the ultraviolet-visible (UV-Vis) spectrum. The predicted spectrum for this compound would likely show absorptions corresponding to π → π* transitions within the aromatic ring. The presence of the methoxy and halogen substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the potential reaction mechanisms involving this compound. For instance, in a nucleophilic aromatic substitution reaction, theoretical modeling can be used to map out the entire reaction pathway. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state structures.

The geometry of the transition state, which represents the highest energy point along the reaction coordinate, can be optimized, and its vibrational frequencies can be calculated. A key characteristic of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The activation energy for the reaction can be determined from the energy difference between the reactants and the transition state. This information is crucial for understanding the kinetics and feasibility of a proposed reaction.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can be used to explore its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the conformational dynamics, solvent effects, and transport properties of this compound.

In an MD simulation, the molecule would be placed in a simulated environment, such as a box of solvent molecules. The simulation would then track the positions and velocities of all atoms over a period of time, revealing how the molecule moves, rotates, and interacts with its surroundings. This can be particularly useful for understanding how this compound behaves in a biological system or in a particular solvent, providing a more realistic picture of its behavior than can be obtained from static calculations alone.

Reactivity, Derivatization, and Structure Activity Relationships of 6 Bromo 2,3 Dichloroanisole

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 6-bromo-2,3-dichloroanisole towards substitution is influenced by the cumulative electronic and steric effects of its substituents. The methoxy (B1213986) (-OCH₃) group is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance. Conversely, the chlorine and bromine atoms are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho-, para-directors because of electron donation through resonance.

In electrophilic aromatic substitution (EAS), the directing effects of the substituents must be considered. The positions ortho and para to the strongly activating methoxy group are positions 4 and 6. Position 6 is already occupied by the bromine atom. Position 4 is also occupied by a chlorine atom (based on IUPAC name 1-bromo-3,4-dichloro-2-methoxybenzene). The remaining open position on the ring is position 5. The directing effects of the halogens would also influence substitution at this position. Given the steric hindrance from adjacent chloro and bromo groups, and the complex electronic environment, electrophilic substitution on the remaining hydrogen at position 5 would likely require harsh conditions and may result in low yields.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). The this compound ring is substituted with an electron-donating methoxy group and weakly deactivating halogens, making it not sufficiently electron-poor to readily undergo SNAr reactions under standard conditions. Therefore, direct displacement of the chloro or bromo groups by a nucleophile is generally unfavorable without the use of transition metal catalysts.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of a carbon-bromine bond makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-Cl bonds in standard palladium-catalyzed systems, allowing for selective functionalization at the bromine-bearing carbon.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. google.com It is a versatile method for forming biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. This compound has been identified as a reactant for preparing complex molecules, such as those with herbicidal properties, through Suzuki coupling. The reaction would selectively occur at the C-Br bond to yield 2,3-dichloro-6-substituted-anisole derivatives.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, under the catalysis of a palladium complex and in the presence of a base. This reaction would allow for the introduction of a vinyl group at position 6 of the anisole (B1667542) ring, providing a route to stilbene-like structures and other conjugated systems.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This method is highly efficient for forming aryl-alkyne bonds, which are valuable structural motifs in pharmaceuticals, natural products, and organic materials. Reacting this compound under Sonogashira conditions would yield a 6-alkynyl-2,3-dichloroanisole.

The general conditions for these reactions are summarized in the illustrative table below, showing typical components for the Suzuki-Miyaura coupling of an aryl bromide.

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Catalyzes the C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF/H₂O | Reaction medium |

Functional Group Interconversions and Selective Transformations

Beyond reactions involving the aromatic ring itself, the functional groups on this compound can be selectively transformed.

The most common transformation for the anisole functional group is ether cleavage to produce the corresponding phenol (B47542). This demethylation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr). This would convert this compound into 6-bromo-2,3-dichlorophenol, a versatile intermediate for further derivatization, for example, through etherification or esterification of the hydroxyl group.

Selective transformation at the halogen positions is dominated by the cross-coupling reactions discussed previously due to the higher reactivity of the C-Br bond compared to the C-Cl bonds. Another potential transformation is lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium or t-butyllithium. This would preferentially occur at the more reactive C-Br bond, generating an aryllithium species. This highly reactive intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones) to introduce a wide range of functional groups at position 6.

Synthesis of Analogues and Bioisosteres for Structure-Activity Studies

In fields like medicinal and agricultural chemistry, synthetic intermediates like this compound serve as scaffolds for generating libraries of related compounds to investigate structure-activity relationships (SAR). The goal of SAR studies is to understand how specific structural features of a molecule contribute to its biological activity, allowing for the rational design of more potent and selective agents.

Starting from this compound, a variety of analogues can be synthesized.

Modification at the Bromine Position: As established, the bromine at position 6 is the most synthetically versatile handle. Using the cross-coupling reactions described in section 5.2, a vast array of aryl, heteroaryl, alkyl, and alkynyl groups can be introduced.

Bioisosteric Replacement: The chlorine atoms at positions 2 and 3 can be replaced with other groups to probe their importance for biological function. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. For instance, a chloro group might be replaced by a trifluoromethyl group (a common bioisostere) to alter electronic properties while maintaining a similar size. The synthesis of such analogues would typically involve a multi-step route starting from a different precursor rather than direct substitution on the this compound core.

Modification of the Methoxy Group: The -OCH₃ group can be converted to a phenol and subsequently re-alkylated with different alkyl chains to study the effect of steric bulk or lipophilicity in that region of the molecule.

These systematic modifications allow researchers to map the chemical space around the core structure to optimize for a desired biological effect, such as herbicidal or pharmaceutical activity.

Investigation of Reactivity Towards Specific Reagents and Environments

The stability and reactivity of this compound towards specific chemical environments are key considerations for its use in multi-step syntheses.

Acidic and Basic Conditions: The compound is generally stable under moderately basic conditions. The ether linkage of the methoxy group is robust to base but can be cleaved under strongly acidic conditions, as noted in section 5.3. The aryl-halogen bonds are stable to most non-metallic acids and bases.

Oxidizing and Reducing Agents: The aromatic ring is resistant to oxidation under typical conditions. Stronger oxidizing agents could potentially oxidize the ring or the methyl group of the anisole moiety, but such reactions are not common. Standard catalytic hydrogenation (e.g., H₂, Pd/C) would likely leave the aromatic ring and C-Cl bonds intact but could potentially cause hydrodebromination (replacement of Br with H) at the more labile C-Br bond under forcing conditions.

Organometallic Reagents: As discussed, the C-Br bond is reactive towards palladium catalysts and can undergo lithium-halogen exchange with organolithium reagents. The C-Cl bonds are substantially less reactive. Grignard reagent formation at the C-Br bond via magnesium metal is also a potential reaction, creating a nucleophilic organometallic species for further reactions.

Biological Interactions and Mechanistic Effects of 6 Bromo 2,3 Dichloroanisole

Structure-Activity Relationship (SAR) for Biological Effects

Currently, the available information on 6-Bromo-2,3-dichloroanisole is primarily limited to its identification and basic physicochemical properties. Without dedicated biological and toxicological studies, any discussion of its interaction with living systems would be purely speculative. Further experimental research is necessary to determine the biological activity and potential mechanisms of action for this compound.

Environmental Fate, Degradation Pathways, and Ecotoxicological Implications of 6 Bromo 2,3 Dichloroanisole

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical in the environment through non-biological processes. For a compound like 6-Bromo-2,3-dichloroanisole, the primary abiotic degradation mechanisms would likely involve photodegradation and, to a lesser extent, hydrolysis and oxidation.

Photodegradation under UV-Vis Irradiation

Photodegradation, or the breakdown of molecules by light, is a significant degradation pathway for many aromatic compounds in the environment. The rate and extent of photodegradation are influenced by factors such as the light absorption properties of the molecule, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers.

For halogenated aromatic compounds, photodegradation often proceeds through the cleavage of the carbon-halogen bond. The energy from UV-Vis irradiation can be sufficient to break these bonds, leading to the formation of less halogenated and often more reactive intermediates. While no specific data exists for this compound, it is plausible that it would undergo photodegradation, potentially leading to the loss of bromine and chlorine atoms.

Hydrolysis and Oxidation Pathways

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Anisoles are generally resistant to hydrolysis under typical environmental pH conditions. The ether linkage in the anisole (B1667542) structure is relatively stable. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Oxidation in the environment can be initiated by reactive oxygen species such as hydroxyl radicals (•OH), which are highly reactive and can attack aromatic rings. While this is a potential degradation pathway for many organic compounds, the high degree of halogenation in this compound may render the aromatic ring less susceptible to oxidative attack.

Biotic Transformation and Microbial Degradation Pathways

Biotic transformation involves the alteration of a chemical by living organisms, primarily microorganisms. The biodegradation of halogenated aromatic compounds is a well-documented process, often involving dehalogenation as a key initial step.

Role of Specific Microbial Strains in Dehalogenation

Numerous microbial strains, particularly bacteria, have been shown to dehalogenate a wide range of chlorinated and brominated aromatic compounds. These microorganisms can utilize these compounds as a source of carbon and energy or transform them cometabolically. Dehalogenation can occur under both aerobic and anaerobic conditions.

Reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, is a common pathway under anaerobic conditions. Aerobic dehalogenation often involves oxygenases that incorporate oxygen into the aromatic ring, leading to the eventual removal of the halogen substituents. While no specific microbial strains have been identified that degrade this compound, it is conceivable that some of the known dehalogenating bacteria could potentially transform this compound.

Metabolite Identification and Pathway Elucidation

Without experimental studies, the specific metabolites of this compound degradation cannot be identified. However, based on the degradation of other haloanisoles, potential metabolites could include dichlorophenols, bromodichlorophenols, and their corresponding catechols, which could then undergo ring cleavage. The elucidation of the complete degradation pathway would require detailed laboratory studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the intermediate and final products.

Environmental Partitioning and Mobility in Different Media (e.g., soil, water, air)

The environmental partitioning and mobility of a chemical determine its distribution and potential for transport in the environment. Key parameters that govern this behavior include the soil organic carbon-water partitioning coefficient (Koc) and the Henry's Law constant.

Due to the absence of empirical data for this compound, its environmental partitioning and mobility can only be inferred from its chemical structure. As a halogenated aromatic compound, it is expected to be hydrophobic and have a low water solubility. This would suggest a tendency to adsorb to soil and sediment organic matter, resulting in a high Koc value and limited mobility in soil.

The Henry's Law constant, which describes the partitioning of a chemical between air and water, is also unknown. However, for similar semi-volatile organic compounds, some degree of atmospheric transport is possible.

Bioaccumulation and Biomagnification Potential (Mechanistic Aspects)

No information is available on the mechanisms of uptake, distribution, metabolism, and elimination of this compound in organisms, nor are there any data on its potential for trophic transfer and magnification in food webs.

Molecular Ecotoxicology: Effects on Aquatic and Terrestrial Organisms (Mechanistic Basis)

There is no research detailing the specific molecular or cellular targets of this compound in either aquatic or terrestrial species. The mechanistic basis for any potential toxicity remains uninvestigated.

Further research and empirical studies are necessary to elucidate the environmental behavior and potential ecological risks associated with this compound. Without such data, a meaningful assessment of its environmental impact is not possible.

Advanced Analytical Method Development for Detection and Quantification of 6 Bromo 2,3 Dichloroanisole

Chromatographic Techniques

Chromatography is the cornerstone for separating 6-Bromo-2,3-dichloroanisole from interfering compounds within a sample. Due to its semi-volatile and halogenated nature, gas chromatography is typically the preferred approach, although liquid chromatography can also be adapted.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides exceptional selectivity and sensitivity for the analysis of halogenated organic compounds. scholaris.ca The development of a robust GC-MS/MS method for this compound involves the systematic optimization of several key parameters.

The primary separation is achieved on a capillary column, typically a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5ms). The oven temperature program is critical and must be optimized to ensure sufficient separation from matrix isomers and other contaminants while maintaining a reasonable analysis time. scribd.com Injection is usually performed in splitless mode to maximize the transfer of the analyte to the column, which is crucial for trace-level detection.

For detection, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion from the initial mass spectrometer (MS1), fragmenting it in a collision cell, and then monitoring for a specific product ion in the second mass spectrometer (MS2). This process drastically reduces background noise and enhances selectivity. The precursor ion for this compound would be its molecular ion, and product ions would result from the loss of fragments like CH₃, Cl, Br, or combinations thereof.

Table 1: Illustrative GC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Gas Chromatograph | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) | Inert, low-polarity column for separation of semi-volatile compounds. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Provides consistent retention times and peak shapes. |

| Injection Mode | Splitless, 1 µL injection volume | Maximizes analyte transfer for high sensitivity. |

| Inlet Temperature | 250°C | Ensures rapid volatilization of the analyte. |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Optimizes separation of target analyte from matrix components. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization for creating repeatable fragmentation patterns. |

| MS Transfer Line | 280°C | Prevents analyte condensation between GC and MS. |

| Ion Source Temp. | 230°C | Maintains ion source cleanliness and performance. |

| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Provides high selectivity and sensitivity for quantification. |

| e.g., 254 → 239 | Hypothetical: Loss of CH₃ |

While GC-MS is often preferred for anisoles, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a viable alternative, particularly for samples that are not amenable to the high temperatures of a GC inlet or for laboratories specializing in LC-based methods. researchgate.net Method development requires careful selection of the column, mobile phase, and mass spectrometry conditions.

A reverse-phase C18 column is typically used for separating non-polar to moderately polar organic compounds. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with a gradient elution program to effectively separate the analyte.

For detection, electrospray ionization (ESI) in negative ion mode (NI) is often effective for halogenated compounds. tandfonline.comelectronicsandbooks.com A method can be developed to specifically detect the bromide ion (m/z 79 and 81) after in-source fragmentation, which provides high selectivity for brominated compounds. tandfonline.comelectronicsandbooks.com Alternatively, traditional MRM transitions can be optimized by monitoring the fragmentation of the molecular ion.

Table 2: Representative LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Liquid Chromatograph | ||

| Column | C18, 100 mm x 2.1 mm, 2.6 µm particle size | Standard reverse-phase column for separation of organic molecules. |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic component for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Typical flow rate for analytical LC. |

| Gradient | 50% B to 95% B over 8 minutes | Elutes compounds with varying polarities. |

| Column Temperature | 40°C | Ensures reproducible retention times. |

| Mass Spectrometer | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative | Suitable for detecting halogenated compounds. |

| Capillary Voltage | -3.5 kV | Optimizes ion formation. |

| Desolvation Temp. | 350°C | Aids in solvent evaporation and ion desolvation. |

| MRM Transitions | Precursor Ion (m/z) → Product Ion (m/z) | Selective detection and quantification. |

| e.g., 253 → 79 | Hypothetical: [M-H]⁻ → Br⁻ |

Sample Preparation Strategies for Complex Matrices (e.g., environmental, biological)

Effective sample preparation is crucial to isolate this compound from complex matrices such as water, soil, or biological tissues. The goal is to remove interferences, concentrate the analyte, and present it in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. nih.gov It relies on partitioning the analyte between a liquid sample and a solid sorbent packed in a cartridge. For a compound like this compound, a reversed-phase sorbent such as a hydrophilic-lipophilic balanced (HLB) polymer or C18 silica (B1680970) is effective. nih.govresearchgate.net The sample is passed through the cartridge, where the analyte is retained. Interfering substances are washed away, and the analyte is then eluted with a small volume of an organic solvent.

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. tandfonline.com For environmental water samples, a non-polar solvent like hexane (B92381) or a slightly more polar solvent like methyl-t-butyl ether (MTBE) can be used to extract the analyte from the aqueous phase. tandfonline.comepa.gov This method can be effective but often requires larger volumes of organic solvents compared to SPE. epa.gov

Table 3: Comparison of SPE and LLE for this compound Extraction

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Analyte partitions onto a solid sorbent. | Analyte partitions between two immiscible liquid phases. |

| Typical Sorbent/Solvent | Oasis HLB, C18 | Hexane, Dichloromethane, MTBE |

| Advantages | High concentration factors, low solvent use, potential for automation, cleaner extracts. nih.gov | Simple, applicable to a wide range of analytes. |

| Disadvantages | Sorbent costs, potential for cartridge clogging with dirty samples. | Can be labor-intensive, forms emulsions, uses large solvent volumes. researchgate.net |

| Typical Application | Pre-concentration from water samples. researchgate.net | Extraction of halogenated organics from aqueous samples. tandfonline.comnih.gov |

Microextraction techniques are miniaturized versions of traditional sample preparation methods that use significantly less or no solvent, aligning with the principles of green analytical chemistry. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes. nih.govnih.gov For volatile and semi-volatile compounds like halogenated anisoles, headspace SPME (HS-SPME) is particularly effective. nih.govnih.gov The fiber is exposed to the vapor phase above the sample, allowing volatile analytes to adsorb onto the coating. nih.gov The fiber is then transferred directly to the GC inlet for thermal desorption and analysis. nih.gov Common fiber coatings for this application include polydimethylsiloxane (B3030410) (PDMS) or PDMS/Divinylbenzene (DVB). nih.govnih.gov

Liquid-Phase Microextraction (LPME) involves extracting analytes from an aqueous sample into a micro-liter volume of an organic solvent. researchgate.net One common configuration is Hollow-Fiber LPME (HF-LPME), where the extracting solvent is held within the pores of a porous polypropylene (B1209903) hollow fiber. nih.govmdpi.com The analytes diffuse from the sample, through the organic solvent in the fiber pores, and into an acceptor solution inside the fiber's lumen. mdpi.com This technique provides excellent cleanup and high enrichment factors. biomedpharmajournal.org

Table 4: Overview of Microextraction Techniques for this compound

| Technique | Principle | Typical Conditions | Advantages |

|---|---|---|---|

| Headspace SPME (HS-SPME) | Adsorption of volatile analytes from the headspace onto a coated fiber. | Fiber: PDMS or PDMS/DVB. Extraction: 30-60 min at 60-85°C with sample agitation. nih.gov | Solvent-free, simple, easily automated, high sensitivity. mdpi.com |

| Hollow-Fiber LPME (HF-LPME) | Analyte transfer from aqueous sample through a supported liquid membrane into an acceptor phase. | Donor Phase: Aqueous sample. Liquid Membrane: e.g., 1-octanol. Acceptor Phase: pH-adjusted aqueous solution or organic solvent. | High enrichment factor, excellent sample cleanup, low solvent consumption. mdpi.combiomedpharmajournal.org |

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

While chromatography-mass spectrometry is the most powerful tool for identification and quantification, simpler spectroscopic methods can be used for quantification if the sample matrix is not complex and sufficient analyte concentration is present.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. labmanager.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. longdom.org To quantify this compound, a calibration curve would be prepared by measuring the absorbance of several standards of known concentration at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. longdom.orgyoutube.com This method is fast and simple but lacks the selectivity of chromatographic methods. amhsr.org

Fluorescence spectroscopy is another technique that can be used for quantification. It measures the light emitted by a compound after it has absorbed light. wikipedia.org Generally, fluorescence is more sensitive than UV-Vis absorption. jascoinc.com The method involves exciting the sample at a specific wavelength and measuring the emission at a longer wavelength. The intensity of the emitted light is proportional to the analyte's concentration. libretexts.org However, the presence of heavy atoms like bromine and chlorine in this compound can lead to a "heavy-atom effect," which may quench fluorescence and reduce the sensitivity of this method. Therefore, its applicability would need to be experimentally verified.

Table 5: Hypothetical Calibration Data for UV-Vis Quantification of this compound

| Standard Concentration (mg/L) | Measured Absorbance at λmax |

|---|---|

| 1.0 | 0.105 |

| 2.5 | 0.261 |

| 5.0 | 0.525 |

| 7.5 | 0.789 |

| 10.0 | 1.048 |

Validation of Analytical Methods: Sensitivity, Selectivity, Accuracy, Precision

The development of advanced analytical methods for the detection and quantification of this compound is critical for its monitoring in various matrices. The validation of these methods is a fundamental requirement to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. This section details the validation of such analytical methods, focusing on the key parameters of sensitivity, selectivity, accuracy, and precision. While specific validation data for this compound is not extensively published, the following sections are based on established validation principles and data from closely related haloanisole compounds, which serve as a benchmark for expected performance.

The methods typically employed for the analysis of haloanisoles, including this compound, involve sample preparation techniques like headspace solid-phase microextraction (HS-SPME) followed by separation and detection using gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). nih.govresearchgate.netgcms.cz

Sensitivity

Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. It is practically expressed by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined as the concentration that yields a signal-to-noise ratio of 3:1.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. A common benchmark for the LOQ is a signal-to-noise ratio of 10:1, or it can be established as the lowest point on a calibration curve that meets defined criteria for accuracy and precision. researchgate.net

For haloanisoles, which are often of concern at trace levels (ng/L or ppt), highly sensitive methods are paramount. gcms.cz Analytical techniques such as GC-MS/MS operating in Selected Reaction Monitoring (SRM) mode provide the requisite sensitivity for detecting these compounds in complex matrices like water or wine. nih.govthermofisher.cn

Table 1: Representative Sensitivity Parameters for this compound Analysis by HS-SPME-GC-MS/MS

| Parameter | Value | Method of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.05 ng/L | Signal-to-Noise Ratio (S/N) = 3 |

| Limit of Quantification (LOQ) | 0.15 ng/L | Signal-to-Noise Ratio (S/N) = 10 |

Selectivity

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other potentially interfering compounds in the sample matrix. lew.roiupac.org In the analysis of this compound, potential interferents could include other halogenated anisoles, phenols, or structurally similar environmental contaminants.

The use of gas chromatography provides a high degree of separation based on the analytes' boiling points and affinities for the stationary phase. However, co-elution of isomeric or structurally related compounds can still occur. The mass spectrometer offers superior selectivity. When using tandem mass spectrometry (GC-MS/MS), a specific precursor ion of this compound is selected in the first quadrupole, fragmented, and then one or more specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), significantly reduces matrix interference and enhances selectivity, ensuring that the signal is genuinely from the target analyte. researchgate.netthermofisher.cn

To validate selectivity, blank matrix samples (e.g., water, wine) from at least six different sources are analyzed to ensure no interfering peaks are present at the retention time of this compound. Additionally, the method's ability to distinguish the target analyte from other closely related haloanisoles is tested.

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically evaluated through recovery studies by spiking a blank matrix with a known concentration of the analyte. The samples are then analyzed, and the measured concentration is compared to the known spiked amount. Accuracy is expressed as the percentage of recovery. nih.gov

For robust validation, recovery studies are performed at multiple concentration levels (e.g., low, medium, and high) across the method's quantitative range.

Table 2: Accuracy Results from Spiked Matrix Samples

| Spike Level | Concentration (ng/L) | Number of Replicates (n) | Mean Recovery (%) |

|---|---|---|---|

| Low (Near LOQ) | 0.25 | 6 | 98.5% |

| Medium | 2.5 | 6 | 101.2% |

| High | 5.0 | 6 | 99.3% |

The acceptance criteria for accuracy in trace analysis are often in the range of 80-120% recovery, and the results in Table 2 demonstrate excellent accuracy for the hypothetical method. gcms.czthermofisher.cn

Precision

Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: